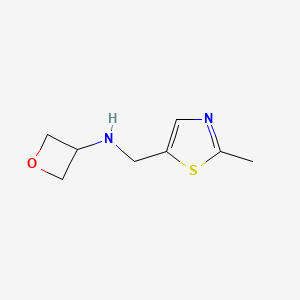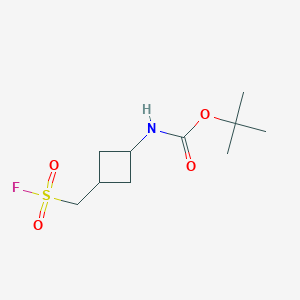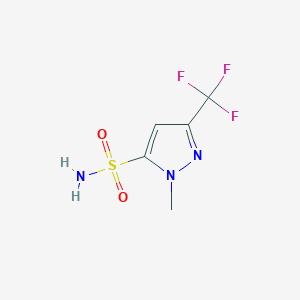
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a sulfonamide group at the 5-position
Preparation Methods
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with sulfonamide reagents under appropriate conditions. For instance, the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with chlorosulfonic acid followed by neutralization with ammonia can yield the desired sulfonamide derivative .
Industrial production methods often involve scalable and high-yielding processes. A notable approach includes the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by electrophilic trapping with sulfonamide reagents in a flow reactor . This method ensures high selectivity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . These interactions can modulate various biological pathways, contributing to the compound’s pharmacological effects.
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester: This compound contains a boronic acid pinacol ester group instead of a sulfonamide group, which alters its reactivity and applications.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: The carboxamide group in this compound provides different hydrogen bonding capabilities compared to the sulfonamide group.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6F3N3O2S |
|---|---|
Molecular Weight |
229.18 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H6F3N3O2S/c1-11-4(14(9,12)13)2-3(10-11)5(6,7)8/h2H,1H3,(H2,9,12,13) |
InChI Key |
CBRWOANDWFPZPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


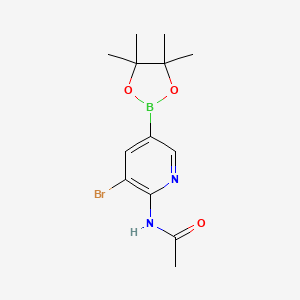

![(7AS,8S,9S,10S,12S)-10-(1H-Benzo[d][1,2,3]triazol-1-yl)-12-phenyl-7a,8,9,10-tetrahydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazine-8,9-diyl diacetate](/img/structure/B12950668.png)
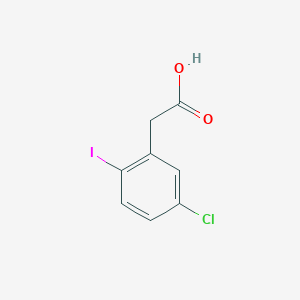
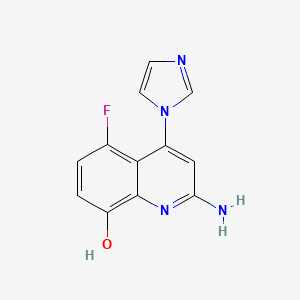
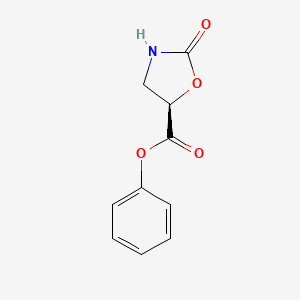

![7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one](/img/structure/B12950699.png)

![N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B12950706.png)
